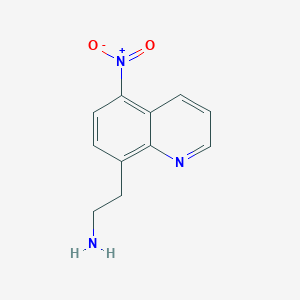
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane structure with two methyl groups at the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine typically involves the cyclization of amido-nitriles or the use of Grignard reactions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 2-acyl-imidazoles with Grignard reagents to form the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. These methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, imidazolines, and various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific sites, altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-Imidazol-2-yl)-2,2-dimethylcyclohexan-1-amine
- 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclohexan-1-amine
- 1-(1H-Imidazol-2-yl)-5,5-dimethylcyclohexan-1-amine
Uniqueness
1-(1H-Imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the imidazole ring and the dimethyl groups at the 4-position confer distinct properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
1-(1H-imidazol-2-yl)-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-10(2)3-5-11(12,6-4-10)9-13-7-8-14-9/h7-8H,3-6,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
PNWOIQJXLWYKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)(C2=NC=CN2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)


![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)

![2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)


